2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol
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Overview
Description
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is a complex organic compound with the molecular formula C14H9Br2N3O and a molecular weight of 395.05 . This compound features a phenol group substituted with bromine atoms at the 2 and 4 positions, and an indazole moiety linked through an imino-methyl bridge at the 6 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol typically involves multi-step organic reactions. One common approach is the bromination of 2,6-dihydroxybenzaldehyde to introduce bromine atoms at the 2 and 4 positions. This is followed by a condensation reaction with 1H-indazole-5-carbaldehyde under acidic conditions to form the imino-methyl bridge .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in cellular processes.
Pathways Involved: Could modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-methylphenol: Similar structure but lacks the indazole moiety.
2,4-dibromo-6-[(1H-benzimidazol-5-ylimino)methyl]phenol: Similar structure with a benzimidazole moiety instead of indazole.
Uniqueness
2,4-dibromo-6-[(1H-indazol-5-ylimino)methyl]phenol is unique due to the presence of both bromine atoms and the indazole moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H9Br2N3O |
---|---|
Molecular Weight |
395.05 g/mol |
IUPAC Name |
2,4-dibromo-6-(1H-indazol-5-yliminomethyl)phenol |
InChI |
InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,20H,(H,18,19) |
InChI Key |
PVDFUUOBJHKMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)C=NN2 |
Origin of Product |
United States |
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